molecular formula C53H48O11Si B131252 [(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate CAS No. 920975-58-2

[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate

Cat. No.: B131252
CAS No.: 920975-58-2
M. Wt: 889 g/mol
InChI Key: VLGQRMASAAPPOT-OYDRPWODSA-N
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Description

[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a benzopyran core, multiple benzoyl groups, and a tert-butyl(diphenyl)silyl-protected galactopyranoside moiety.

Preparation Methods

The synthesis of [(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate typically involves multiple stepsThe reaction conditions usually involve the use of catalysts such as copper(I) for cycloaddition reactions and various protecting groups to ensure selective reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The benzopyran core can interact with enzymes and receptors, modulating their activity. The benzoyl and silyl groups can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy .

Comparison with Similar Compounds

Similar compounds include:

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H48O11Si/c1-35-32-45(54)60-43-33-39(30-31-42(35)43)59-52-48(64-51(57)38-24-14-7-15-25-38)47(63-50(56)37-22-12-6-13-23-37)46(62-49(55)36-20-10-5-11-21-36)44(61-52)34-58-65(53(2,3)4,40-26-16-8-17-27-40)41-28-18-9-19-29-41/h5-33,44,46-48,52H,34H2,1-4H3/t44-,46+,47+,48-,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGQRMASAAPPOT-OYDRPWODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H48O11Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60580116
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-benzoyl-6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

889.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920975-58-2
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-benzoyl-6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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